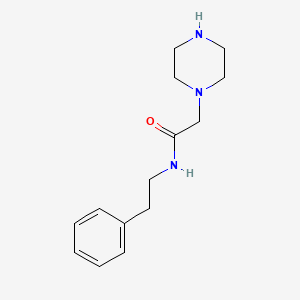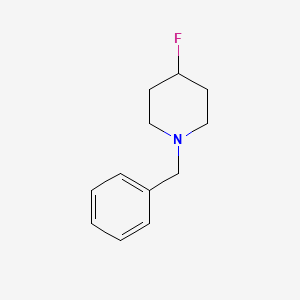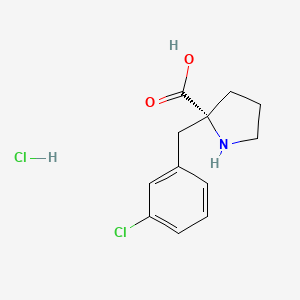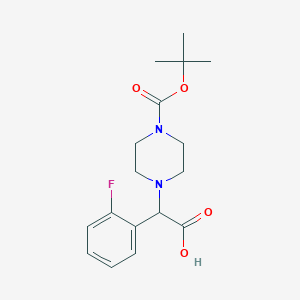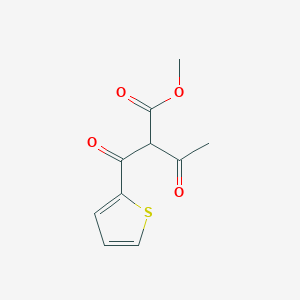
2-(1-Aminoéthyl)aniline
Vue d'ensemble
Description
2-(1-Aminoethyl)aniline, also known as 2-(1-aminoethyl)benzenamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow crystalline solid with a characteristic ammonia-like odor. This compound is soluble in ethanol, chloroform, and ketone solvents but is almost insoluble in water . It is commonly used as an intermediate in the synthesis of dyes, fluorescent dyes, organic materials, drugs, pesticides, and antioxidants .
Applications De Recherche Scientifique
2-(1-Aminoethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and fluorescent dyes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of pesticides, antioxidants, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One commonly used method for preparing 2-(1-aminoethyl)aniline involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. This reaction is typically carried out under neutral or basic conditions at an appropriate temperature and time . The general reaction scheme is as follows:
Benzaldehyde+Ethylenediamine→2-(1-Aminoethyl)aniline
Industrial Production Methods
In industrial settings, the production of 2-(1-aminoethyl)aniline may involve more efficient and scalable processes, such as continuous flow reactors and optimized catalyst systems to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Condensation: Condensation reactions with aldehydes or ketones can form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced functional groups.
Substitution: Halogenated or nitrated aromatic compounds.
Condensation: Imines or Schiff bases.
Mécanisme D'action
The mechanism of action of 2-(1-aminoethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline (C6H5NH2): A primary aromatic amine with a simpler structure compared to 2-(1-aminoethyl)aniline.
N-Ethylaniline (C8H11N): Similar to 2-(1-aminoethyl)aniline but with an ethyl group attached to the nitrogen atom.
N-Methylaniline (C7H9N): Similar to 2-(1-aminoethyl)aniline but with a methyl group attached to the nitrogen atom.
Uniqueness
2-(1-Aminoethyl)aniline is unique due to the presence of both an amino group and an ethyl group attached to the aromatic ring. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties, such as solubility and reactivity, also distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-(1-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQQOKKKXYRMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378054 | |
| Record name | 2-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-26-7 | |
| Record name | 2-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


